

Gadoquatrane: A Technical Overview of its Pharmacokinetics and Biodistribution

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Compound of Interest

Compound Name: *Gadoquatrane*

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Gadoquatrane (BAY 1747846) is a next-generation, extracellular, macrocyclic, gadolinium-based contrast agent (GBCA) currently under clinical development by Bayer.^{[1][2][3]} It is characterized by a unique tetrameric structure that results in high stability and high relaxivity, allowing for a significantly lower dose of gadolinium to be administered to patients without compromising image quality.^{[1][4]} This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of **Gadoquatrane** based on currently available preclinical and clinical data.

Pharmacokinetic Profile

The pharmacokinetic profile of **Gadoquatrane** has been investigated in preclinical species and in human clinical trials. The data consistently demonstrate that **Gadoquatrane** exhibits a pharmacokinetic profile similar to other established extracellular macrocyclic GBCAs, characterized by rapid distribution into the extracellular space and swift elimination primarily through the kidneys in an unchanged form.

Key Pharmacokinetic Parameters in Humans

Clinical studies in healthy adult volunteers, including Japanese and Chinese populations, have demonstrated a consistent and predictable pharmacokinetic profile.

Parameter	Value	Population	Study Design
Effective Half-Life	1.4–1.7 hours	Healthy Adults	Dose-escalation study (0.025 to 0.2 mmol Gd/kg)
1.3–1.4 hours	Healthy Japanese and Chinese Men	Dose-escalation studies (0.01-0.1 mmol Gd/kg)	
Volume of Distribution (Vd)	~0.2 L/kg	Healthy Adults	Dose-escalation study
0.21–0.24 L/kg	Healthy Japanese and Chinese Men	Dose-escalation studies	
Total Plasma Clearance	~0.1 L/h per kilogram	Healthy Adults	Dose-escalation study
Renal Clearance	~0.1 L/h per kilogram	Healthy Adults	Dose-escalation study
Urinary Excretion	82-95% of the administered dose	Healthy Japanese Men	Dose-escalation study
96-99% of the administered dose	Healthy Chinese Men	Dose-escalation study	

Preclinical Pharmacokinetics in Cynomolgus Monkeys

Studies in female cynomolgus monkeys have further elucidated the pharmacokinetic properties of **Gadoquatrane**, showing a three-phase plasma concentration decrease.

Parameter	Value
Distribution Half-Life (α -phase)	~3 minutes
Major Elimination Half-Life (β -phase)	~60 minutes
Slow Terminal Elimination Half-Life (γ -phase)	~25 hours
Effective Half-Life	~1.0 hour
Total Plasma Clearance	0.11 L/kg/h
Volume of Distribution	0.17 L/kg
Urinary Excretion (24 hours)	97% of the administered dose

Biodistribution

Preclinical studies in cynomolgus monkeys have provided insights into the tissue distribution and retention of **Gadoquatrane**. These studies indicate minimal retention in most organs and tissues.

Tissue Concentration of Gadolinium 5 Days Post-Administration in Cynomolgus Monkeys

Tissue	Concentration
Kidney Cortex	41 nmol Gd/g tissue
Skin	~100 times lower than kidney cortex
Brain	~1000 times lower than kidney cortex

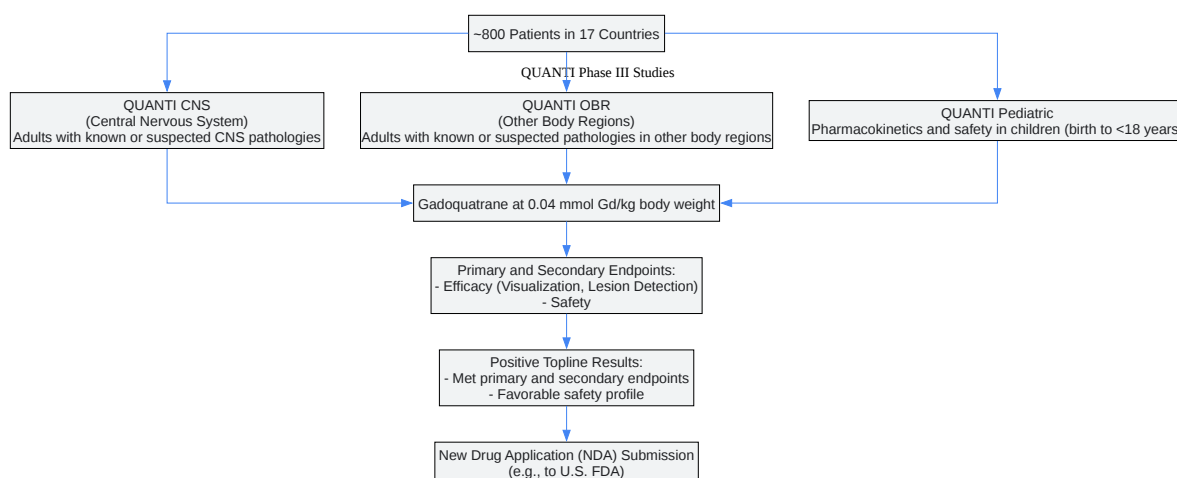
Notably, gadolinium concentrations in all tested tissues declined substantially between day 5 and day 58 post-injection. Furthermore, metabolic profiling has shown no evidence of in vivo degradation of **Gadoquatrane** or the release of free gadolinium.

Experimental Protocols

The development of **Gadoquatrane** has been supported by a robust clinical trial program, QUANTI, as well as preclinical and early-phase clinical studies.

QUANTI Clinical Development Program

The Phase III clinical development program, QUANTI, was designed to evaluate the efficacy and safety of **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight. This represents a 60% reduction in gadolinium compared to the standard dose of 0.1 mmol Gd/kg for other macrocyclic GBCAs.

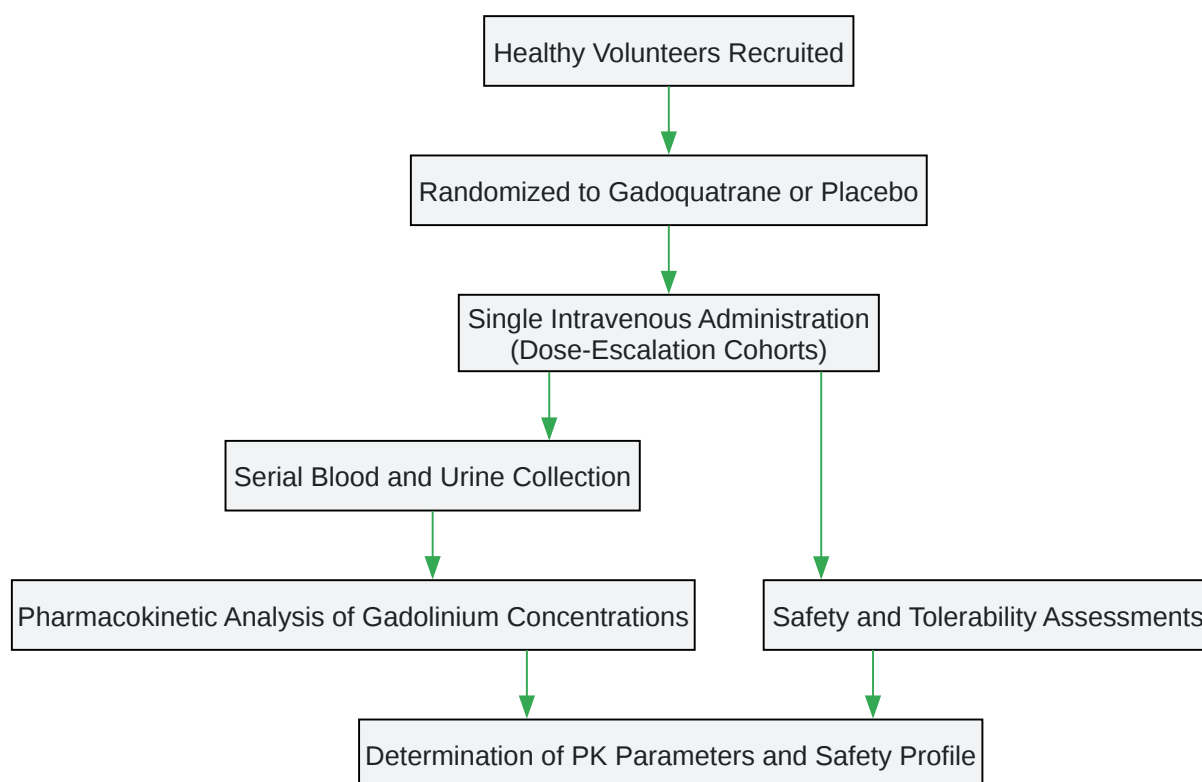


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Caption: Workflow of the QUANTI Phase III clinical development program for **Gadoquatrane**.

Pharmacokinetic Study in Healthy Volunteers

The pharmacokinetic profile in humans was assessed in randomized, single-blind, placebo-controlled, dose-escalation studies.



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Caption: General workflow for a pharmacokinetic study of **Gadoquatrane** in healthy volunteers.

Methodological Details from a Study in Healthy Adults:

- Participants: 49 healthy volunteers (mean age 35 ± 6.3 years; 24 female).
- Design: Randomized (6:2), single-blind, placebo-controlled, dose-escalation study.

- Dosing: Intravenous administration of **Gadoquatrane** (0.025 to 0.2 mmol Gd/kg body weight) or placebo.
- Sample Collection:
 - Blood (Plasma): Collected pre-dose and at numerous time points up to 72 hours post-administration.
 - Urine and Feces: Collected over 72 hours.
- Analytical Method: High-performance liquid chromatography connected to inductively coupled plasma mass spectrometry or high-resolution mass spectroscopy was used for metabolite profiling.

Conclusion

Gadoquatrane is a promising new gadolinium-based contrast agent with a pharmacokinetic and biodistribution profile that is comparable to existing macrocyclic GBCAs. Its key advantage lies in its high relaxivity, which allows for a substantial reduction in the administered gadolinium dose while maintaining diagnostic efficacy. The comprehensive clinical and preclinical data generated to date support its continued development and potential to improve the safety profile of contrast-enhanced MRI examinations. As of August 2025, a New Drug Application for **Gadoquatrane** has been accepted for review by the U.S. Food and Drug Administration.

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